4-Bromoisoquinolin-1(2H)-one
Overview
Description
4-Bromoisoquinolin-1(2H)-one is a compound that has attracted significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for various biologically active molecules.
Synthesis Analysis
The synthesis of 4-Bromoisoquinolin-1(2H)-one derivatives involves multiple strategies, including palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation. This method allows for the efficient construction of the isoquinolin-1(2H)-one framework from α-bromo ketones and benzamides, yielding a variety of derivatives in moderate to good yields (Xie et al., 2018). Additionally, Rhodium-catalyzed synthesis involving bromonium ylides as key intermediates provides a pathway to highly functionalized 4-bromo-1,2-dihydroisoquinolines (Jun He et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinolin-1(2H)-one is characterized by the presence of a bromo substituent on the isoquinoline nucleus, significantly impacting its electronic and steric properties. This structural feature is crucial for its reactivity and interaction with various reagents and catalysts used in its functionalization and derivatization processes.
Chemical Reactions and Properties
4-Bromoisoquinolin-1(2H)-one undergoes various chemical reactions, leveraging its bromo functional group for further transformations. For example, palladium-catalyzed cross-coupling reactions allow for the regioselective functionalization of the isoquinoline core, leading to the synthesis of diverse substituted derivatives. This versatility underscores its utility in organic synthesis (Wang et al., 2007).
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- Methods of Application: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Results: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
3. Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Cu2+ Detection and Imaging in HeLa Cells
- Application Summary: This research reports a highly water-soluble naphthalimide-based fluorescent probe that can be used for the detection of Cu2+ .
- Methods of Application: The probe, BNQ, has high selectivity and sensitivity .
- Results: The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .
5. Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
- Application Summary: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Results: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
6. Detection of Copper Ions in Living Organisms
- Application Summary: This research reports a highly water-soluble naphthalimide-based fluorescent probe that can be used for the detection of Cu2+ .
- Methods of Application: The probe, BNQ, has high selectivity and sensitivity .
- Results: The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless . Furthermore, the detection limit of BNQ for Cu2+ was 45.5 nM .
Safety And Hazards
Future Directions
The future directions for 4-Bromoisoquinolin-1(2H)-one research could involve exploiting the bioactive natural scaffold for plant disease management . There is also potential for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
properties
IUPAC Name |
4-bromo-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312971 | |
Record name | 4-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinolin-1(2H)-one | |
CAS RN |
3951-95-9 | |
Record name | 3951-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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